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Compound of Interest

Compound Name: 6-Bromoquinolin-4-Ol

Cat. No.: B142416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of

numerous therapeutic agents. The introduction of a bromine atom at the 6-position of the

quinolin-4-ol core has given rise to a class of compounds with significant potential in oncology

and infectious disease research. This guide provides a comparative analysis of the in vitro

performance of various 6-Bromoquinolin-4-ol derivatives, supported by experimental data and

detailed methodologies. While comprehensive in vitro data for the parent compound, 6-
Bromoquinolin-4-ol, is not readily available in the public domain, this guide focuses on the

biological activities of its key derivatives, offering valuable insights for further drug discovery

and development efforts.

Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro anticancer and antimicrobial activities of several 6-
Bromoquinolin-4-ol derivatives, alongside comparator compounds, to provide a clear

performance benchmark.

Anticancer Activity: Cytotoxicity Data
The cytotoxic potential of 6-bromo-substituted quinoline and quinazoline derivatives has been

evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration

(IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
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Compound/
Derivative

Cell Line IC50 (µM)
Comparator
Drug

Comparator
IC50 (µM)

Reference

6-Bromo-5-

nitroquinoline

HT29 (Colon

Adenocarcino

ma)

< 5-FU
5-Fluorouracil

(5-FU)
Not specified [1]

6,8-

Diphenylquin

oline

HT29 (Colon

Adenocarcino

ma)

< 5-FU
5-Fluorouracil

(5-FU)
Not specified [1]

6-Bromo

quinazoline

derivative

(8a)

MCF-7

(Breast

Adenocarcino

ma)

15.85 ± 3.32 Erlotinib 9.9 ± 0.14 [2]

6-Bromo

quinazoline

derivative

(8a)

SW480

(Colorectal

Adenocarcino

ma)

17.85 ± 0.92 Erlotinib Not specified [2]

6,8-dibromo-

4(3H)quinazo

linone (XIIIb)

MCF-7

(Breast

Adenocarcino

ma)

1.7 µg/mL Doxorubicin Not specified [3]

6,8-dibromo-

4(3H)quinazo

linone (IX)

MCF-7

(Breast

Adenocarcino

ma)

1.8 µg/mL Doxorubicin Not specified [3]

6,8-dibromo-

4(3H)quinazo

linone (XIVd)

MCF-7

(Breast

Adenocarcino

ma)

1.83 µg/mL Doxorubicin Not specified [3]

Note: Direct comparison of absolute IC50 values should be approached with caution due to

potential variations in experimental conditions across different studies.[3]
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Antimicrobial Activity: Minimum Inhibitory
Concentration (MIC) Data
The antimicrobial efficacy of 6-bromo-substituted quinolinone derivatives has been assessed

against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC)

represents the lowest concentration of a compound that prevents visible growth of a

microorganism.

Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

2-(4-(2-phenyl-6,8-

dibromo-4-oxo-

(4H)quinazolin-3-yl)-

N-ethylamido benzoic

acid hydrazide VIIa

E. coli 1.56 [2]

" S. typhimurium 3.125 [2]

" L. monocytogenes 1.56 [2]

" S. aureus 25 [2]

" P. aeruginosa 25 [2]

" B. cereus 25 [2]

2-(4-(2-phenyl-6,8-

dibromo-4-oxo-

(4H)quinazolin-3-yl)-

N-methyl thioamido

benzoic acid

hydrazide VIIc

C. albicans 0.78 [2]

" A. flavus 0.097 [2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of the key in vitro assays used to generate the data presented in this
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guide.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which is an indicator of cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: Following incubation, the culture medium is replaced with fresh medium

containing MTT solution (typically 5 mg/mL). The plates are then incubated for 2-4 hours to

allow for the formation of formazan crystals by metabolically active cells.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the purple formazan crystals.

Absorbance Measurement: The absorbance is measured using a microplate reader at a

wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined from the dose-response curve.

Agar Dilution Method for MIC Determination
The agar dilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of antimicrobial agents.

Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a

different concentration of the test compound incorporated into the agar medium.

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

Inoculation: A small, standardized volume of the microbial suspension is spotted onto the

surface of each agar plate.
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Incubation: The plates are incubated under appropriate conditions for the test microorganism

(e.g., 37°C for 18-24 hours).

MIC Determination: The MIC is recorded as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism on the agar plate.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a

comprehensive understanding. The following diagrams, generated using Graphviz (DOT

language), illustrate a plausible signaling pathway for the anticancer activity of quinoline

derivatives and a general workflow for in vitro cytotoxicity screening.
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Plausible EGFR signaling pathway inhibition by quinoline derivatives.
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General workflow for in vitro cytotoxicity screening.

In conclusion, the derivatives of 6-Bromoquinolin-4-ol demonstrate significant potential as

anticancer and antimicrobial agents, as evidenced by the presented in vitro data. The provided

experimental protocols and workflow diagrams offer a foundational resource for researchers

aiming to explore this promising class of compounds further. Future studies focusing on the

synthesis and evaluation of a broader range of derivatives will be crucial for establishing

comprehensive structure-activity relationships and identifying lead candidates for preclinical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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